molecular formula C17H15ClN4O4S3 B6552268 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1040680-22-5

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B6552268
CAS No.: 1040680-22-5
M. Wt: 471.0 g/mol
InChI Key: RBZPWQWBENDKGF-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains an acetamide group and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains a pyrimidine ring and a thiophene ring, both of which are aromatic and contribute to the compound’s stability. The compound also contains an acetamide group and a methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 450.56, a molecular formula of C18H18N4O4S3, and a logP value of 2.431 . The compound is achiral, has 10 hydrogen bond acceptors, and 3 hydrogen bond donors .

Future Directions

Thiophene and pyrimidine derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could involve the synthesis of similar compounds and the investigation of their biological activities. Additionally, the development of more efficient synthesis methods for these types of compounds could also be a focus of future research .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S3/c1-26-12-5-4-10(7-11(12)18)21-14(23)9-28-17-20-8-13(16(19)22-17)29(24,25)15-3-2-6-27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZPWQWBENDKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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